Cas no 19057-50-2 (HHB)

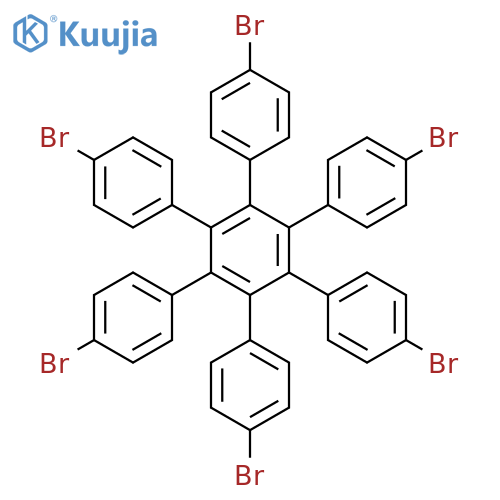

HHB structure

HHB 化学的及び物理的性質

名前と識別子

-

- 1,1':2',1''-Terphenyl, 4,4''-dibromo-3',4',5',6'-tetrakis(4-bromophenyl)-

- 1,2,3,4,5,6-Hexakis(4-bromophenyl)benzene

- HHB

- 19057-50-2

- Hexakis(4-bromophenyl)benzene

- YSZC069

- SCHEMBL517237

- DTXSID80458601

- BS-51334

- D83619

- 4'-BROMO-2,3,4,5,6-PENTAKIS(4-BROMOPHENYL)-1,1'-BIPHENYL

- MFCD27976855

- 4,4''-Dibromo-3',4',5',6'-tetrakis(4-bromophenyl)-1,1':2',1''-terphenyl

-

- インチ: 1S/C42H24Br6/c43-31-13-1-25(2-14-31)37-38(26-3-15-32(44)16-4-26)40(28-7-19-34(46)20-8-28)42(30-11-23-36(48)24-12-30)41(29-9-21-35(47)22-10-29)39(37)27-5-17-33(45)18-6-27/h1-24H

- InChIKey: KUSYGQSHKDPKRR-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)C1C(C2C=CC(=CC=2)Br)=C(C2C=CC(=CC=2)Br)C(C2C=CC(=CC=2)Br)=C(C2C=CC(=CC=2)Br)C=1C1C=CC(=CC=1)Br

計算された属性

- せいみつぶんしりょう: 1007.69168g/mol

- どういたいしつりょう: 1001.69783g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 48

- 回転可能化学結合数: 6

- 複雑さ: 745

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 15.8

- トポロジー分子極性表面積: 0Ų

HHB 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A635828-1g |

4,4''-Dibromo-3',4',5',6'-tetrakis(4-bromophenyl)-1,1':2',1''-terphenyl |

19057-50-2 | 97% | 1g |

$69.0 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216934-5g |

1,2,3,4,5,6-Hexakis(4-bromophenyl)benzene |

19057-50-2 | 98% | 5g |

¥1736.00 | 2023-11-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X27235-100mg |

4,4''-Dibromo-3',4',5',6'-tetrakis(4-bromophenyl)-1,1':2',1''-terphenyl |

19057-50-2 | 97% | 100mg |

¥70.0 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216934-1g |

1,2,3,4,5,6-Hexakis(4-bromophenyl)benzene |

19057-50-2 | 98% | 1g |

¥608.00 | 2023-11-21 | |

| Ambeed | A635828-100mg |

4,4''-Dibromo-3',4',5',6'-tetrakis(4-bromophenyl)-1,1':2',1''-terphenyl |

19057-50-2 | 97% | 100mg |

$21.0 | 2025-02-20 | |

| 1PlusChem | 1P002F3Q-500mg |

1,1':2',1''-Terphenyl, 4,4''-dibromo-3',4',5',6'-tetrakis(4-bromophenyl)- |

19057-50-2 | 98% | 500mg |

$74.00 | 2024-06-17 | |

| A2B Chem LLC | AB12086-250mg |

4,4''-Dibromo-3',4',5',6'-tetrakis(4-bromophenyl)-1,1':2',1''-terphenyl |

19057-50-2 | 97% | 250mg |

$98.00 | 2024-04-20 | |

| SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | MML1775190-1g |

HHB |

19057-50-2 | 97% | 1g |

¥800 | 2023-11-21 | |

| Aaron | AR002FC2-100mg |

1,1':2',1''-Terphenyl, 4,4''-dibromo-3',4',5',6'-tetrakis(4-bromophenyl)- |

19057-50-2 | 97% | 100mg |

$8.00 | 2025-02-11 | |

| abcr | AB564687-250mg |

4,4''-Dibromo-3',4',5',6'-tetrakis(4-bromophenyl)-1,1':2',1''-terphenyl; . |

19057-50-2 | 250mg |

€126.60 | 2024-08-02 |

HHB 関連文献

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

19057-50-2 (HHB) 関連製品

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:19057-50-2)HHB

清らかである:99%

はかる:5g

価格 ($):339.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:19057-50-2)1,2,3,4,5,6-Hexakis(4-bromophenyl)benzene

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ